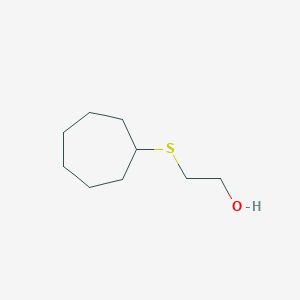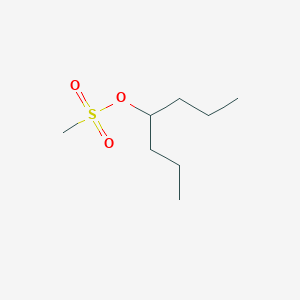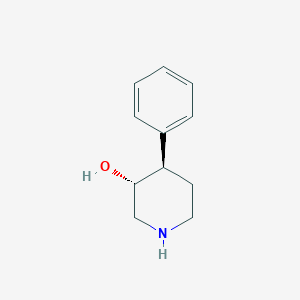
Rel-(3R,4R)-4-phenylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4R)-4-phenylpiperidin-3-ol is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-4-phenylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of 4-phenylpiperidin-3-one using a chiral rhodium catalyst can yield this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-4-phenylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpiperidin-3-one, while reduction can produce 4-phenylpiperidine .
Scientific Research Applications
Rel-(3R,4R)-4-phenylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-4-phenylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-3-piperidinecarboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-3-phenyl-4-piperidinecarboxylic acid .
Uniqueness
Rel-(3R,4R)-4-phenylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group on the piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
KPIUNMRQJGMTGZ-MNOVXSKESA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


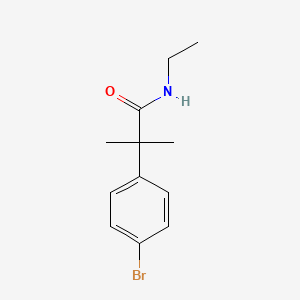
![4-[4-(1-Methylethyl)aminobutyl]phenol](/img/structure/B8301812.png)
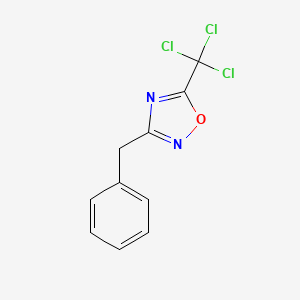
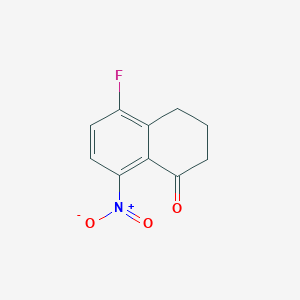
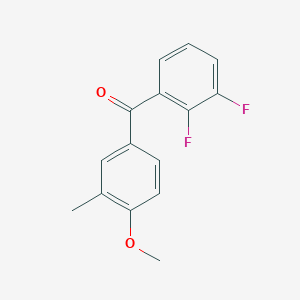
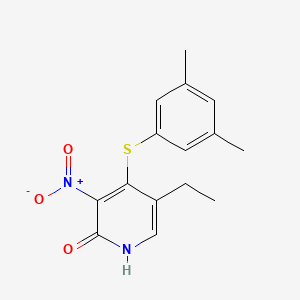

![Methyl 3-[(4-cyanophenoxy)methyl]benzoate](/img/structure/B8301869.png)
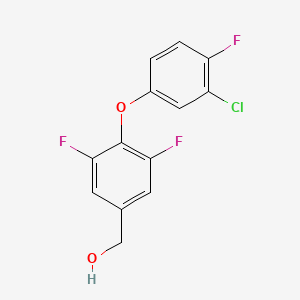
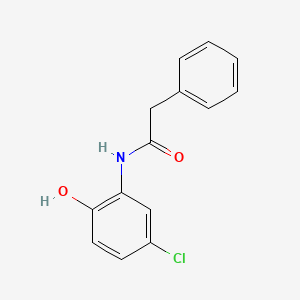
![2-Methyl-2-[methyl-(tetrahydro-pyran-4-ylmethyl)-amino]-propionic acid](/img/structure/B8301894.png)
![Ethyl 2-[4-aminobutyl(propyl)amino]acetate](/img/structure/B8301900.png)
